molecular formula C10H15ClN2O3S B2542065 4-[(4-Aminophenyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide CAS No. 1245570-13-1

4-[(4-Aminophenyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide

Cat. No.: B2542065
CAS No.: 1245570-13-1
M. Wt: 278.75
InChI Key: FTVDAJLPOANSRN-UHFFFAOYSA-N
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Description

4-[(4-Aminophenyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide is a complex organic compound with a unique structure that includes an aminophenyl group and a tetrahydrothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Aminophenyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide typically involves multi-step organic reactions. One common method includes the reaction of 4-nitroaniline with tetrahydrothiophene-3-ol under specific conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the correct formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Aminophenyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the aminophenyl group, leading to the formation of different amine derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce different amine compounds.

Scientific Research Applications

4-[(4-Aminophenyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-[(4-Aminophenyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The tetrahydrothiophene ring may also play a role in stabilizing the compound’s structure and enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

4-[(4-Aminophenyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(4-aminoanilino)-1,1-dioxothiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c11-7-1-3-8(4-2-7)12-9-5-16(14,15)6-10(9)13/h1-4,9-10,12-13H,5-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOSPTCJEOYVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)O)NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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